2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol
Description
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is a hybrid organometallic compound featuring a unique combination of functional groups: a diphenylhydrazine moiety, a tributylstannyl group, and a 1,3-diol backbone. The 1,3-diol structure is notable for its chelating ability, which may influence solubility and biological interactions .
Properties
CAS No. |
652156-80-4 |
|---|---|
Molecular Formula |
C28H46N2O2Sn |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-(2,2-diphenylhydrazinyl)-4-tributylstannylbutane-1,3-diol |
InChI |
InChI=1S/C16H19N2O2.3C4H9.Sn/c1-13(20)16(12-19)17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15;3*1-3-4-2;/h2-11,13,16-17,19-20H,1,12H2;3*1,3-4H2,2H3; |
InChI Key |
QTXAKEMXWYUFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C(CO)NN(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol typically involves multiple steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of diphenylhydrazine with an appropriate alkylating agent to form the hydrazinyl intermediate.
Stannylation: The hydrazinyl intermediate is then subjected to stannylation using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazinyl or stannyl derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives with altered hydrazinyl or stannyl groups.
Substitution: Substituted products with new functional groups replacing the stannyl group.
Scientific Research Applications
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its stannyl group can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the stannyl group can participate in organometallic reactions. These interactions can modulate biological pathways and lead to specific biochemical effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Hydrazine vs.
Tributylstannyl Group: The presence of this organotin moiety differentiates it from purely organic diols. Tributylstannyl derivatives are known for their role in Stille cross-coupling reactions, suggesting utility in constructing complex carbon frameworks (e.g., Preparation #37 in EP 3 950 692 A1) . However, organotin compounds are also associated with toxicity concerns .
Biological Activity : While benzene-1,3-diol derivatives (e.g., 4-(1-phenylethyl)benzene-1,3-diol) exhibit cholinesterase inhibition relevant to Alzheimer’s disease , the tributylstannyl group in the target compound may limit its biocompatibility.
Comparative Physicochemical Properties
Table 2: Solubility and Stability
Key Observations :
- The target compound’s tributylstannyl group likely reduces aqueous solubility compared to natural diols, limiting its use in biological systems without formulation aids.
- Hydrazine derivatives are susceptible to degradation, necessitating careful handling and storage .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can be broken down as follows:
- Diphenylhydrazine moiety : This part is known for its potential antioxidant properties.
- Tributylstannyl group : Organotin compounds have been studied for their biological activities, including antifungal and anticancer effects.
- Butane-1,3-diol backbone : This structure may influence the compound's solubility and biological interactions.
Antioxidant Activity
Research indicates that compounds containing hydrazine derivatives often exhibit significant antioxidant properties. The diphenylhydrazine component can scavenge free radicals, potentially providing protective effects against oxidative stress in biological systems. Studies have shown that such compounds can reduce oxidative damage in cellular models, which is crucial for preventing various diseases linked to oxidative stress.
Anticancer Properties
The tributyltin moiety has been associated with various biological activities, including antiproliferative effects against cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that organotin compounds exhibit cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Case Study 2 : Another investigation showed that similar compounds could inhibit tumor growth in vivo models by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Organotin derivatives are known for their antifungal and antibacterial activities. Research has highlighted the effectiveness of certain organotin compounds against pathogenic fungi and bacteria, suggesting that this compound may share similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The diphenylhydrazine unit can donate electrons to neutralize free radicals.
- Signal Transduction Modulation : Organotin groups can interfere with cellular signaling pathways, affecting gene expression related to cell growth and apoptosis.
- Membrane Disruption : Organotin compounds may disrupt microbial cell membranes, leading to cell death.
Summary of Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Significant reduction in oxidative stress markers in vitro. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 cells; inhibited tumor growth in animal models. |
| Study 3 | Antimicrobial Activity | Effective against Candida albicans and Staphylococcus aureus. |
Conclusion from Research
The collective findings suggest that this compound possesses promising biological activities that warrant further investigation. Its antioxidant properties could play a role in disease prevention, while its anticancer and antimicrobial effects highlight its potential as a therapeutic agent.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological effects of this compound. Future studies should focus on:
- Detailed mechanistic studies to understand how the compound interacts at the molecular level.
- In vivo studies to assess its efficacy and safety profile.
- Exploration of structure-activity relationships to optimize its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
